molecular formula C22H21ClFN3O3S2 B2750296 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide CAS No. 1207049-33-9

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide

Cat. No.: B2750296
CAS No.: 1207049-33-9
M. Wt: 494
InChI Key: IRNNKZZGIOQNOQ-UHFFFAOYSA-N
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Description

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H21ClFN3O3S2 and its molecular weight is 494. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the 5-hydroxytryptamine receptor 2A (5-HT2A) and the Alpha-1A adrenergic receptor . These receptors play crucial roles in neurotransmission, affecting various physiological and psychological functions.

Mode of Action

The compound interacts with its targets by binding to these receptors. The binding affinity data for the 5-HT2A receptor is 1.94nM , indicating a strong interaction . This interaction can lead to changes in the receptor’s activity, which can subsequently alter the transmission of signals in the nervous system.

Biochemical Pathways

The affected pathways primarily involve neurotransmission, particularly those related to serotonin (5-HT) and adrenergic signaling. The binding of the compound to the 5-HT2A receptor can influence the serotonin signaling pathway, while interaction with the Alpha-1A adrenergic receptor can affect adrenergic signaling . These pathways play key roles in various physiological processes, including mood regulation, sleep, and vasoconstriction.

Properties

IUPAC Name

3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O3S2/c1-15-6-7-16(14-18(15)24)25-22(28)21-20(8-13-31-21)32(29,30)27-11-9-26(10-12-27)19-5-3-2-4-17(19)23/h2-8,13-14H,9-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNNKZZGIOQNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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